Cas no 137908-81-7 (Promethazine N-β-D-Glucuronide)
Promethazine N-β-D-Glucuronide Chemical and Physical Properties
Names and Identifiers
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- Promethazine N-β-D-Glucuronide
- PROMETHAZINE N-B-D-GLUCURONIDE
- Promethazine N-β-D-G
- (2S,3S,4S,5R,6R)-6-[dimethyl(1-phenothiazin-10-ylpropan-2-yl)azaniumyl]-3,4,5-trihydroxyoxane-2-carboxylate
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- Inchi: 1S/C23H28N2O6S/c1-13(25(2,3)22-20(28)18(26)19(27)21(31-22)23(29)30)12-24-14-8-4-6-10-16(14)32-17-11-7-5-9-15(17)24/h4-11,13,18-22,26-28H,12H2,1-3H3/t13?,18-,19-,20+,21-,22+/m0/s1
- InChI Key: ABNKYMDJQOWLOF-JGSZSWCSSA-N
- SMILES: S1C2C=CC=CC=2N(C2C=CC=CC1=2)CC(C)[N+](C)(C)[C@H]1[C@@H]([C@H]([C@@H]([C@@H](C(=O)[O-])O1)O)O)O
Computed Properties
- Exact Mass: 460.16700
Experimental Properties
- PSA: 138.59000
- LogP: 0.37670
Promethazine N-β-D-Glucuronide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | P757005-1mg |
Promethazine N-β-D-Glucuronide |
137908-81-7 | 1mg |
$253.00 | 2023-05-17 | ||
| TRC | P757005-10mg |
Promethazine N-β-D-Glucuronide |
137908-81-7 | 10mg |
$1918.00 | 2023-05-17 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-477130-1mg |
Promethazine N-β-D-Glucuronide, |
137908-81-7 | 1mg |
¥3234.00 | 2023-09-05 | ||
| TRC | P757005-5mg |
Promethazine N-β-D-Glucuronide |
137908-81-7 | 5mg |
$ 1200.00 | 2023-09-06 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-477130-1 mg |
Promethazine N-β-D-Glucuronide, |
137908-81-7 | 1mg |
¥3,234.00 | 2023-07-11 |
Promethazine N-β-D-Glucuronide Related Literature
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on Promethazine N-β-D-Glucuronide
Promethazine N-β-D-Glucuronide: A Comprehensive Overview
Promethazine N-β-D-Glucuronide, identified by the CAS number 137908-81-7, is a significant compound in the field of pharmacology and drug delivery systems. This compound is a glucuronide derivative of promethazine, a well-known antihistamine and antiemetic agent. The addition of the glucuronide group enhances its pharmacokinetic properties, making it a promising candidate for various therapeutic applications. Recent studies have highlighted its potential in improving drug bioavailability and reducing side effects, positioning it as a valuable asset in modern drug development.
The synthesis of Promethazine N-β-D-Glucuronide involves a sophisticated chemical process that ensures the stability and efficacy of the compound. Researchers have employed advanced techniques such as enzymatic coupling and chemical conjugation to achieve optimal yields. These methods not only preserve the pharmacological activity of promethazine but also enhance its solubility and metabolic stability. The structural integrity of Promethazine N-β-D-Glucuronide has been thoroughly analyzed using techniques like X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, providing insights into its molecular interactions.
One of the most notable advancements in the study of Promethazine N-β-D-Glucuronide is its application in targeted drug delivery systems. By conjugating promethazine with glucuronide, researchers have developed nanoparticles and liposomal formulations that can deliver the drug directly to specific tissues or cells. This approach minimizes systemic toxicity and maximizes therapeutic efficacy. For instance, recent clinical trials have demonstrated that Promethazine N-β-D-Glucuronide loaded nanoparticles exhibit enhanced anti-inflammatory effects in models of chronic inflammation compared to free promethazine.
The pharmacokinetics of Promethazine N-β-D-Glucuronide have been extensively studied to understand its absorption, distribution, metabolism, and excretion (ADME) profile. Preclinical studies reveal that the glucuronide derivative exhibits improved oral bioavailability due to reduced first-pass metabolism. This is attributed to the protective effect of the glucuronide group against enzymatic degradation in the gastrointestinal tract. Furthermore, studies using mass spectrometry-based metabolomics have identified key metabolic pathways involved in the clearance of Promethazine N-β-D-Glucuronide, providing valuable information for dosage optimization.
Another area of active research is the evaluation of Promethazine N-β-D-Glucuronide's safety profile. Toxicological studies in animal models have shown that the compound exhibits lower toxicity compared to promethazine alone, likely due to reduced accumulation in vital organs such as the liver and kidneys. These findings are supported by histopathological examinations and biochemical assays measuring organ function markers. The safety data collected so far suggest that Promethazine N-β-D-Glucuronide could be a safer alternative for patients requiring long-term antihistamine therapy.
Recent breakthroughs in computational chemistry have also contributed to our understanding of Promethazine N-β-D-Glucuronide's molecular interactions. Molecular docking studies have revealed that the glucuronide group enhances the binding affinity of promethazine to histamine H1 receptors, potentially improving its therapeutic efficacy. Additionally, machine learning algorithms have been employed to predict the pharmacokinetic parameters of Promethazine N-β-D-Glucuronide, enabling researchers to design more efficient drug delivery systems.
In conclusion, Promethazine N-β-D-Glucuronide represents a significant advancement in drug development, offering improved pharmacokinetics, reduced toxicity, and enhanced therapeutic efficacy. Its potential applications span across various therapeutic areas, including allergy treatment, antiemesis, and inflammation management. As research continues to uncover new insights into its properties and mechanisms, Promethazine N-β-D-Glucuronide is poised to play a pivotal role in future pharmaceutical innovations.
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